

In-Depth Technical Guide to 2,6-Dihydroxybenzeneboronic Acid

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Compound of Interest

Compound Name: (2,6-Dihydroxyphenyl)boronic acid

Cat. No.: B1386938

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Introduction

In the landscape of modern organic synthesis and materials science, arylboronic acids stand out as exceptionally versatile reagents. Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools, particularly in palladium-catalyzed cross-coupling reactions. Among these, 2,6-dihydroxybenzeneboronic acid, also known as γ -resorcylic acid, presents a unique structural motif. The presence of two hydroxyl groups ortho to the boronic acid moiety imparts distinct reactivity, electronic properties, and coordination capabilities.

This guide offers a comprehensive technical overview of 2,6-dihydroxybenzeneboronic acid, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and key applications, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Physicochemical and Spectroscopic Profile

Understanding the core properties of a reagent is fundamental to its effective application. 2,6-Dihydroxybenzeneboronic acid is typically an off-white to light-brown crystalline solid. The dual hydroxyl groups significantly influence its solubility, acidity, and electronic nature compared to simpler phenylboronic acids.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ BO ₄	[1]
Molecular Weight	154.12 g/mol	[2]
CAS Number	Not available for the boronic acid, 303-07-1 for the parent acid	[2] [3] [4]
Melting Point	165 °C (for 2,6-dihydroxybenzoic acid)	[2] [5]
Appearance	Off-white chunks/solid	[2]
Solubility	Soluble in water (9.56 mg/mL), ethanol, and diethyl ether.	[2] [4]
pKa	Data available in IUPAC Digitized pKa Dataset.	[2]

Note: Some properties listed, like the CAS number and melting point, often refer to the closely related 2,6-dihydroxybenzoic acid, from which the boronic acid can be synthesized. It is crucial to verify the data for the specific boronic acid compound from the supplier.

Synthesis and Purification Methodologies

The preparation of 2,6-dihydroxybenzeneboronic acid is not as direct as for many other boronic acids due to the reactive nature of the hydroxyl groups. A common conceptual pathway involves the protection of the hydroxyl groups, followed by lithiation/bromination and subsequent borylation, and finally deprotection. However, a more direct and industrially relevant approach is the carboxylation of resorcinol, which serves as a key precursor.

One established method involves the direct carboxylation of resorcinol using carbon dioxide under pressure, a variation of the Kolbe-Schmitt reaction.[\[6\]](#)[\[7\]](#) This method, while effective, requires careful control of reaction conditions to favor the formation of the 2,6-disubstituted product over its 2,4-isomer.[\[6\]](#)[\[7\]](#)

Representative Synthetic Protocol: Modified Kolbe-Schmitt Carboxylation

This protocol is a conceptual illustration of a high-pressure carboxylation reaction.

Causality and Insights:

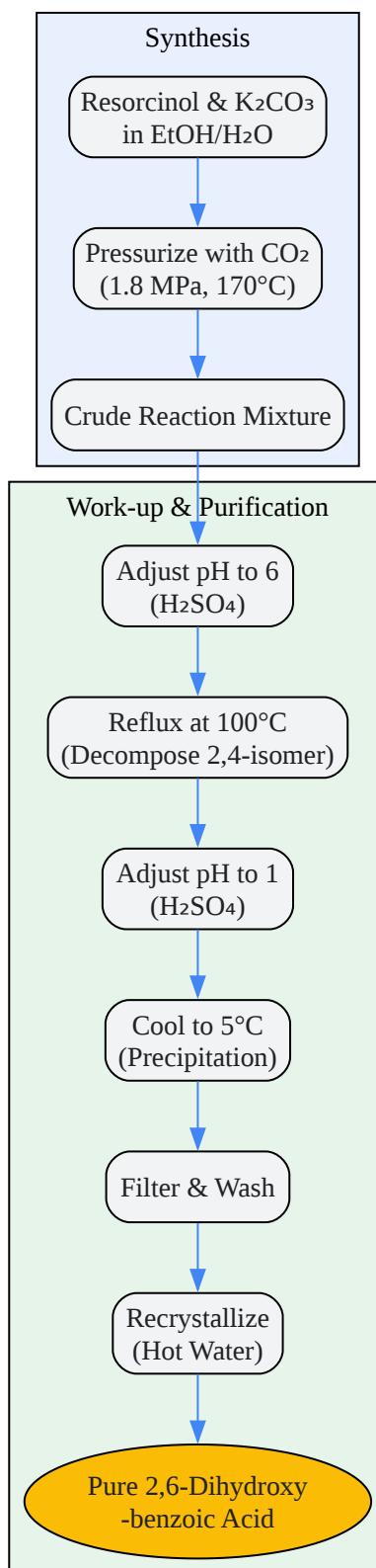
- **Solvent Choice:** The use of an ethanol/water mixture helps to dissolve the resorcinol and the alkali salt, facilitating a homogeneous reaction environment.[6]
- **Alkali Metal Salt:** Anhydrous potassium carbonate acts as a base to form the resorcinol phenoxide, which is the active nucleophile that attacks CO₂.[6][7]
- **Pressure & Temperature:** High pressure and temperature are necessary to overcome the activation energy for the carboxylation of the aromatic ring.[6][7]
- **Isomer Control:** The formation of the 2,4-dihydroxybenzoic acid byproduct is a common issue. The protocol includes a specific reflux step in an acidic aqueous solution to selectively decompose this unwanted isomer.[6]
- **Purification:** Precipitation by acidification is a standard and effective method for isolating the desired carboxylic acid product from the reaction mixture.

Step-by-Step Methodology:

- **Reaction Setup:** In a high-pressure stainless-steel reactor, dissolve 50 parts of resorcinol in a mixture of 120 parts absolute ethanol and 150 parts water.[6]
- **Addition of Base:** Add 62.8 parts of anhydrous potassium carbonate to the solution with stirring.[6]
- **Carboxylation:** Seal the reactor and heat the mixture to 170°C. Introduce carbon dioxide (CO₂) gas, maintaining a constant pressure of 1.8 MPa for 3-6 hours.[6]
- **Work-up:** Cool the reactor to room temperature and vent the excess CO₂. Add 150 parts of water to the reaction mixture.

- Isomer Decomposition: Carefully adjust the pH of the mixture to 6 with sulfuric acid. Set up for distillation and remove the ethanol/water azeotrope. Reflux the remaining aqueous solution at approximately 98-100°C for 3 hours. This step is crucial for decomposing the 2,4-dihydroxybenzoic acid byproduct.[6]
- Product Isolation: Cool the solution and adjust the pH to 1 with sulfuric acid.
- Crystallization: Cool the acidified mixture to 5°C to precipitate the crude 2,6-dihydroxybenzoic acid.
- Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water to yield the purified product.

Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of 2,6-dihydroxybenzoic acid.

Key Applications in Research and Development

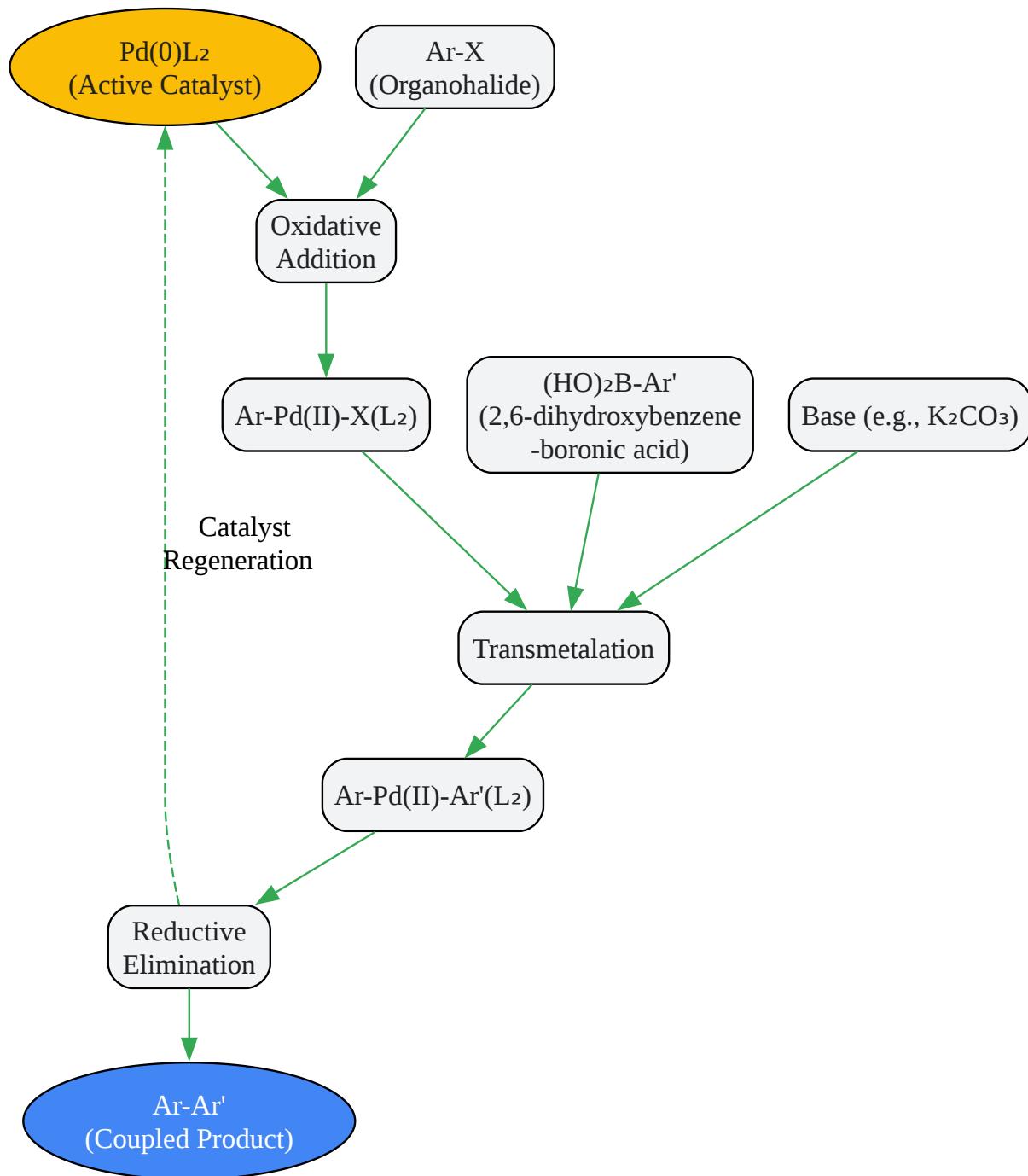
The unique structure of 2,6-dihydroxybenzeneboronic acid makes it a valuable tool in several advanced applications.

Advanced Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. While sterically hindered boronic acids can sometimes be challenging coupling partners, the electronic properties imparted by the two hydroxyl groups can influence the reactivity at the boronic acid site. This compound serves as a precursor to introduce the 2,6-dihydroxyphenyl moiety into complex molecular architectures, which is a common structural feature in pharmaceuticals and agrochemicals.

The general mechanism for a Suzuki-Miyaura coupling involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X).
- Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid.
- Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemo- and Biosensors

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors for saccharides like glucose.^[8] The 2,6-dihydroxy substitution pattern provides a rigid and pre-organized binding pocket. When two boronic acid moieties are incorporated into a larger molecular scaffold, they can create highly selective receptors for specific sugars.^[8] The binding event can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response, making these compounds foundational for developing enzyme-free glucose sensors.^{[8][9]}

Medicinal Chemistry and Drug Development

The 2,6-dihydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry. It is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and potential anti-cancer compounds.^[10] The biological activity of the final compounds is often modulated by the presence and orientation of the hydroxyl and carboxylic acid groups, which can participate in hydrogen bonding and other key interactions with biological targets. While the biological activity of 2,6-dihydroxybenzoic acid itself is relatively weak, its metal complexes have shown enhanced antioxidant and antimicrobial properties.^[11]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of 2,6-dihydroxybenzeneboronic acid is essential for safety. It is classified as a hazardous substance and requires appropriate precautions.^{[12][13]}

- **Hazards:** Causes skin irritation, serious eye irritation, and may cause respiratory irritation.^[3] It is also harmful if swallowed.^[3]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side-shields, and a lab coat.^{[3][12]} Use in a well-ventilated area or under a chemical fume hood.^[13]
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.^{[12][13]}

- Skin: Wash off immediately with plenty of soap and water.[12][13]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]
- Ingestion: Clean mouth with water and seek medical attention.[12][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
Keep away from strong oxidizing agents and strong bases.[13]

Conclusion and Future Outlook

2,6-Dihydroxybenzeneboronic acid is more than just a simple arylboronic acid; it is a specialized building block with unique electronic and structural features. Its utility in constructing complex molecules for pharmaceuticals and agrochemicals, coupled with its potential in the burgeoning field of chemosensors, ensures its continued relevance. Future research will likely focus on developing more efficient and selective synthesis methods and expanding its application in asymmetric catalysis and advanced materials science. This guide provides a solid foundation for any scientist looking to harness the synthetic potential of this versatile compound.

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